molecular formula C8H12N2O B085081 1-(Cyanoacetyl)piperidine CAS No. 15029-30-8

1-(Cyanoacetyl)piperidine

Cat. No. B085081
CAS RN: 15029-30-8
M. Wt: 152.19 g/mol
InChI Key: ANLQHFYDQPMDJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “1-(Cyanoacetyl)piperidine” often involves strategies that incorporate cyano and acetyl functional groups into the piperidine ring. For example, one approach to synthesizing related compounds includes the reaction of piperidinocyclohexanecarbonitrile with phenylmagnesium bromide to introduce a phenyl group adjacent to the piperidine nitrogen, showcasing a method of functionalizing piperidine rings that could be adapted for synthesizing “1-(Cyanoacetyl)piperidine” (Maddox, Godefroi, & Parcell, 1965).

Molecular Structure Analysis

The molecular structure of “1-(Cyanoacetyl)piperidine” derivatives often includes a piperidine ring with additional functional groups that influence the molecule's overall geometry and electronic distribution. For instance, cyanomethylene derivatives of piperidines have been synthesized, with their structure determined using various spectroscopic methods, providing insights into how substituents like the cyanoacetyl group affect molecular conformation (Manimekalai, Anusuya, & Jayabharathi, 2008).

Chemical Reactions and Properties

“1-(Cyanoacetyl)piperidine” and its derivatives participate in diverse chemical reactions, leveraging the reactivity of the cyano and acetyl groups. For example, the presence of a cyano group can facilitate nucleophilic addition reactions, while the acetyl group may undergo various transformations, such as hydrolysis or reduction. These properties are illustrated in the synthesis of N-amino pyridine-2,6-diones via a novel one-pot, three-component reaction, highlighting the versatile reactivity of compounds with cyano and acetyl functionalities (Asadi, Alizadeh-bami, & Mehrabi, 2020).

Scientific Research Applications

  • Antitussive Action : Piperidine derivatives with a cyano group, such as 1-(2-phenylethyl)isonipecotonitrile, possess useful antitussive properties. These compounds are effective in producing antitussive effects in warm-blooded animals, especially mammals (G. Haus, 1998).

  • Central Nervous System Depressants : 1-Arylcyclohexylamines, synthesized from piperidinocyclohexanecarbonitrile by replacing the cyano group with phenyl, were evaluated as central nervous system depressants. These compounds have been tested for cataleptoid activity and antitonic extensor properties (V. H. Maddox, E. F. Godefroi, R. Parcell, 1965).

  • Acetylcholinesterase Inhibitors : A series of compounds including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated as potent anti-acetylcholinesterase (anti-AChE) inhibitors, showing significant promise in the treatment of conditions like Alzheimer's disease (H. Sugimoto, Y. Iimura, Y. Yamanishi, K. Yamatsu, 1995).

  • Modulators of Glutamate Receptors : Experimental drugs like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, which facilitate glutamatergic transmission in the brain, have been shown to increase the degree and duration of long-term potentiation in the hippocampus of rats. These findings are significant for memory and cognitive function research (U. Stäubli, Y. Perez, F. Xu, G. Rogers, M. Ingvar, S. Stone-Elander, G. Lynch, 1994).

  • Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : Certain Mannich bases with piperidine moiety were evaluated for their cytotoxicity and inhibitory activities against carbonic anhydrase, showing potential in cancer treatment research (Elif Unluer, H. Gul, A. Demirtas, H. Sakagami, Naoki Umemura, M. Tanc, C. Kazaz, C. Supuran, 2016).

  • Anticholinergic Agents : Piperidine derivatives, including phencyclidine (1-[(1-phenylcyclohexyl)piperidinel]) and its derivatives, are known for their psychotomimetic activity and also serve as potent competitive inhibitors of butyrylcholinesterase and acetylcholinesterase. This finding is relevant in the study of cholinergic systems in the brain (S. Maayani, H. Weinstein, N. Ben-Zvi, S. Cohen, M. Sokolovsky, 1974).

  • Cytotoxic and Anticancer Agents : A novel class of cytotoxic and anticancer agents has been developed from piperidine derivatives. These compounds have shown significant cytotoxicity toward various cancer cells, highlighting their potential in cancer treatment research (J. Dimmock, S. Vashishtha, J. Quail, U. Pugazhenthi, Z. Zimpel, A. Sudom, T. Allen, G. Kao, J. Balzarini, E. De Clercq, 1998).

Future Directions

Piperidine-containing compounds, such as 1-(Cyanoacetyl)piperidine, are crucial in the field of drug discovery. They play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-oxo-3-piperidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLQHFYDQPMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164513
Record name 1-(Cyanoacetyl)piperidine
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanoacetyl)piperidine

CAS RN

15029-30-8
Record name β-Oxo-1-piperidinepropanenitrile
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Record name 1-(Cyanoacetyl)piperidine
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Record name 1-(Cyanoacetyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 1-cyanoacetylpiperidine and how does this influence its conformation?

A1: 1-Cyanoacetylpiperidine (also known as 3-oxo-3-(piperidin-1-yl)propanenitrile) consists of a piperidine ring attached to a propanenitrile unit via a carbonyl group. [] The piperidine ring adopts a chair conformation, and its spatial orientation relative to the propanenitrile unit is characterized by a dihedral angle of 32.88° between their respective least-squares planes. [] This specific conformation could influence the molecule's interactions with other molecules and its potential biological activity.

Q2: What types of intermolecular interactions are observed in the crystal structure of 1-cyanoacetylpiperidine?

A2: The crystal structure analysis reveals that 1-cyanoacetylpiperidine molecules engage in C—H⋯O hydrogen bonding. [] These interactions occur between the hydrogen atoms of the piperidine ring and the carbonyl oxygen atoms of neighboring molecules. This hydrogen bonding leads to the formation of chains extending along the crystallographic [] direction. [] Such intermolecular interactions could be relevant in understanding the compound's physical properties, such as melting point and solubility.

Q3: Can 1-cyanoacetylpiperidine be used as a building block in organic synthesis?

A3: Yes, 1-cyanoacetylpiperidine exhibits potential as a versatile reagent in organic synthesis. For instance, it reacts with N-methylisatoic anhydride in the presence of sodium hydride, yielding a tautomeric mixture of products. [] This reaction highlights the potential of 1-cyanoacetylpiperidine for constructing more complex heterocyclic compounds. Further investigation into its reactivity with various reagents could unlock new synthetic routes for diverse chemical libraries.

Q4: Are there any studies on the potential applications of 1-cyanoacetylpiperidine derivatives?

A4: While the provided research doesn't delve into specific applications of 1-cyanoacetylpiperidine itself, a related study explores piperidine-based derivatives incorporating thiazole, thiadiazole, and triazole moieties. [] These derivatives exhibit promising anti-arrhythmic activity, suggesting that modifying the 1-cyanoacetylpiperidine scaffold could lead to compounds with valuable pharmacological properties.

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